(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-3-14(2)11(15)5-4-9-6-7-13-10(12)8-9/h4-8H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINDMLFVHTVOP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C=CC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)/C=C/C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and an appropriate alkylating agent.
Alkylation: The 2-chloropyridine undergoes alkylation to introduce the ethyl and methyl groups on the nitrogen atom.
Amidation: The alkylated product is then subjected to amidation with a suitable acylating agent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Acrylic Acid Derivatives
- 3-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)acrylic acid (10d): Molecular Formula: C₁₆H₁₄ClNO₂ Melting Point: 189–191°C Key Features: A 2,4-dimethylphenyl group introduces steric bulk, likely contributing to its higher melting point compared to methoxy-substituted analogs. The carboxylic acid group enables hydrogen bonding, influencing crystallinity .
- 3-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)acrylic acid (10e): Molecular Formula: C₁₆H₁₄ClNO₃ Melting Point: 168–170°C Key Features: The electron-donating methoxy group reduces intermolecular forces, lowering the melting point relative to 10d. The ^1H-NMR shows a singlet for the methoxy protons at δ 3.80 .
Acrylamide Derivatives
3-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)-N-phenethylacrylamide (11e) :
3-(4-tert-Butylphenyl)-3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (11i) :
Target Compound vs. Analogs
Structural Differences :
- The target compound lacks aromatic substituents on the acrylamide backbone (e.g., phenyl or tert-butyl groups in analogs), resulting in a simpler structure and lower molecular weight (224.68 vs. 392.13 for 11e ).
- The N-ethyl-N-methyl substituents may improve metabolic stability compared to bulkier N-phenethyl or N-arylalkyl groups .
Spectral Comparison :
Biological Activity
(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide, commonly referred to as a chloropyridine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 224.69 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1421373-65-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in various biological pathways. For instance, similar chloropyridine derivatives have been shown to exhibit inhibitory effects on SARS-CoV-2 proteases, suggesting potential antiviral properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of chloropyridine derivatives. For example, compound 3 from a related study demonstrated a SARS-CoV 3CL protease inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 µM in VeroE6 cells . This suggests that this compound may exhibit similar antiviral properties.
Case Studies
-
SARS-CoV-2 Inhibition : A study evaluating the antiviral effects of chloropyridine esters found that certain derivatives exhibited significant inhibition against SARS-CoV-2 protease, indicating a promising avenue for developing antiviral agents against COVID-19 .
- Findings :
- IC50: 250 nM
- EC50: 2.8 µM
- Findings :
- Antimicrobial Testing : In vitro assays conducted on related compounds revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria . While direct studies on this compound are necessary, these findings suggest potential efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
